molecular formula C7H11ClN2O2 B556572 methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride CAS No. 180258-45-1

methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride

Cat. No. B556572
M. Wt: 190.63 g/mol
InChI Key: HEOKCJUUKIPIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride” is a chemical compound with the empirical formula C7H11ClN2O2 . It is a solid substance and is usually available for research purposes .


Synthesis Analysis

The synthesis of pyrrole derivatives, such as “methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride”, often involves condensation reactions . For instance, Maehara et al. reported the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization, that resulted in the formation of N-acyl derivative of pyrrole .


Molecular Structure Analysis

The molecular weight of “methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride” is 190.63 . The SMILES string representation of the molecule is Cl.COC(=O)c1cc(N)cn1C .

Scientific Research Applications

  • Pharmaceuticals

    • Pyrrole-based compounds demonstrate significant biological activity . They are used in the manufacture of various drugs, including antibiotics like pyrrolomycin and anticancer drugs like Imatinib . They are also used in non-steroidal anti-inflammatory drugs (NSAIDs) .
    • Pyrrole subunits are found in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
  • Polymers

    • Polypyrrole, a polymer of pyrrole, is a conductive polymer . Its applications range from rechargeable batteries to electrochromic devices .
  • Organic Synthesis

    • Pyrrole is used as a building block in the synthesis of complex organic compounds, including natural products and pharmaceuticals .
  • Agrochemicals

    • Pyrrole compounds are used in agrochemicals .
  • Veterinary Products

    • Pyrrole compounds are also used in veterinary products .
  • Other Applications

    • Pyrrole compounds are useful as antioxidants, developers, sensitizers, corrosion inhibitors, and copolymer dyes .
    • They have been used as precursors in the synthesis of important natural products .
  • Pharmaceuticals

    • Pyrrole-based compounds demonstrate significant biological activity . They are used in the manufacture of various drugs, including antibiotics like pyrrolomycin and anticancer drugs like Imatinib . They are also used in non-steroidal anti-inflammatory drugs (NSAIDs) .
    • Pyrrole subunits are found in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
  • Polymers

    • Polypyrrole, a polymer of pyrrole, is a conductive polymer . Its applications range from rechargeable batteries to electrochromic devices .
  • Organic Synthesis

    • Pyrrole is used as a building block in the synthesis of complex organic compounds, including natural products and pharmaceuticals .
  • Agrochemicals

    • Pyrrole compounds are used in agrochemicals .
  • Veterinary Products

    • Pyrrole compounds are also used in veterinary products .
  • Other Applications

    • Pyrrole compounds are useful as antioxidants, developers, sensitizers, corrosion inhibitors, and copolymer dyes .
    • They have been used as precursors in the synthesis of important natural products .

Safety And Hazards

“Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride” is classified as a hazardous substance. It has the hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding contact with skin, eyes, and clothing, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 4-amino-1-methylpyrrole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-9-4-5(8)3-6(9)7(10)11-2;/h3-4H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOKCJUUKIPIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90939310
Record name Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride

CAS RN

180258-45-1
Record name 180258-45-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742395
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GF SHATTAT - researchgate.net
… Methyl-4-amino-1-methyl-1H-pyrrole-2carboxylate hydrochloride (1) (1.5 gm, 9.73 mmol) was treated with 10% NaOH. The mixture was stirred at 120 …
Number of citations: 2 www.researchgate.net
A McIver - 2006 - core.ac.uk
The design of compounds that form cytotoxic, non-mutagenic 3-methyladenine adducts in pancreatic ß-cells is being studied in this project for potential applications in the treatment of …
Number of citations: 5 core.ac.uk
CJ Blecking, W Hu, R Zadmard, A Dasgupta… - …, 2011 - thieme-connect.com
… A soln of methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride (P1, 150 mg, 0.79 mmol) in anhyd CH 2 Cl 2 -DMF (2:1, 30 mL) was treated with methyl 5-chloro-5-…
Number of citations: 11 www.thieme-connect.com

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